![molecular formula C11H13NO4 B182839 2-[N-(carboxymethyl)-4-methylanilino]acetic acid CAS No. 28444-51-1](/img/structure/B182839.png)
2-[N-(carboxymethyl)-4-methylanilino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[N-(carboxymethyl)-4-methylanilino]acetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CMMA, and it is a derivative of 4-methylaniline. CMMA has been extensively studied for its unique properties, including its ability to act as a chelating agent, its anti-inflammatory effects, and its potential use in cancer treatment.
Mecanismo De Acción
The exact mechanism of action of CMMA is not fully understood. However, it is believed that its anti-inflammatory effects are due to its ability to inhibit the production of inflammatory cytokines and chemokines. CMMA may also exert its chelating effects by binding to heavy metals and removing them from the body.
Efectos Bioquímicos Y Fisiológicos
CMMA has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and chelating properties, CMMA has been shown to possess antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, CMMA has been shown to possess antimicrobial properties, making it useful in the treatment of bacterial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CMMA in lab experiments is its relatively low cost and easy availability. Additionally, CMMA is stable under a wide range of conditions, making it easy to handle in the lab. However, one of the limitations of using CMMA is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on CMMA. One area of interest is the development of new therapeutic applications for CMMA, particularly in the treatment of inflammatory and oxidative stress-related diseases. Additionally, further research is needed to fully understand the mechanism of action of CMMA and its potential interactions with other compounds. Finally, there is a need for further studies on the potential toxicity of CMMA, particularly in the context of its use in medical applications.
Métodos De Síntesis
The synthesis of CMMA involves the reaction of 4-methylaniline with chloroacetic acid, followed by hydrolysis of the resulting N-(carboxymethyl)-4-methylaniline. The final product is obtained by decarboxylation of the intermediate compound.
Aplicaciones Científicas De Investigación
CMMA has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, CMMA has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, CMMA has been shown to exhibit chelating properties, making it useful in the treatment of heavy metal poisoning.
Propiedades
Número CAS |
28444-51-1 |
|---|---|
Nombre del producto |
2-[N-(carboxymethyl)-4-methylanilino]acetic acid |
Fórmula molecular |
C11H13NO4 |
Peso molecular |
223.22 g/mol |
Nombre IUPAC |
2-[N-(carboxymethyl)-4-methylanilino]acetic acid |
InChI |
InChI=1S/C11H13NO4/c1-8-2-4-9(5-3-8)12(6-10(13)14)7-11(15)16/h2-5H,6-7H2,1H3,(H,13,14)(H,15,16) |
Clave InChI |
QWFVBTNOBWBCFH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(CC(=O)O)CC(=O)O |
SMILES canónico |
CC1=CC=C(C=C1)N(CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



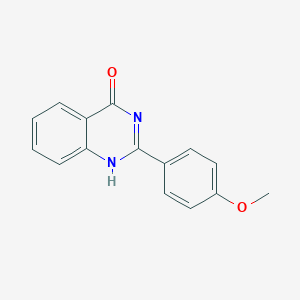
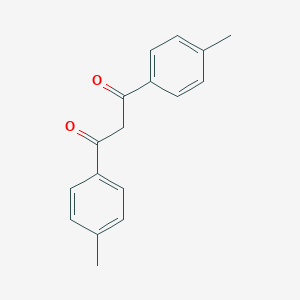
![Ethyl 2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B182761.png)
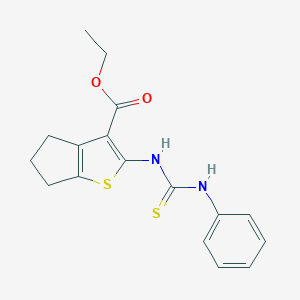
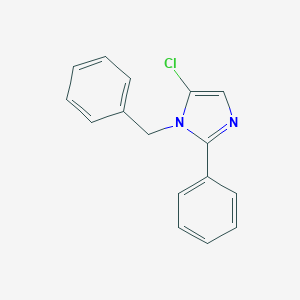
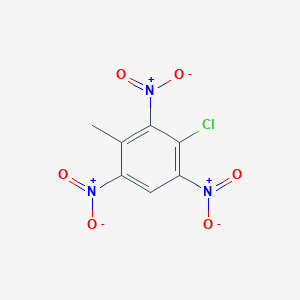
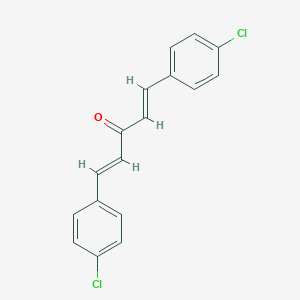
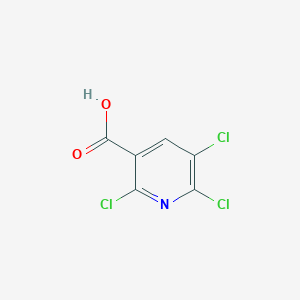
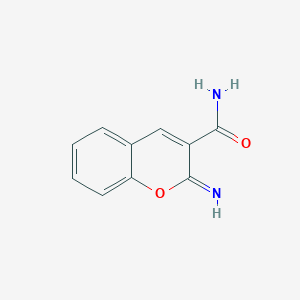
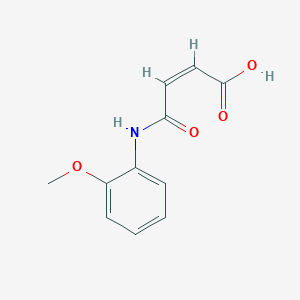
![1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene](/img/structure/B182776.png)
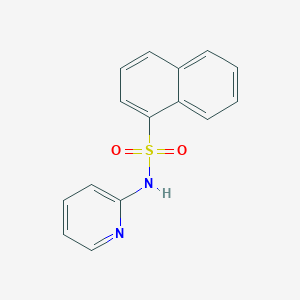
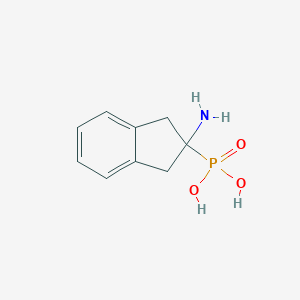
![3-amino-2-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B182780.png)